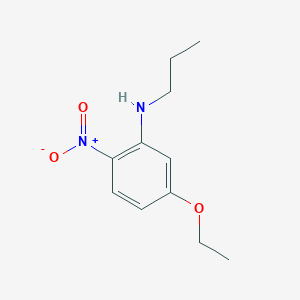

5-Ethoxy-2-nitro-N-propylaniline

説明

特性

IUPAC Name |

5-ethoxy-2-nitro-N-propylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-3-7-12-10-8-9(16-4-2)5-6-11(10)13(14)15/h5-6,8,12H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECKTXGBISIUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=CC(=C1)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Ethoxy 2 Nitro N Propylaniline and Analogous Structures

Strategies for Aromatic Nitration within Aniline (B41778) Synthesis Frameworks

Introducing a nitro group onto an aniline ring is a foundational step in synthesizing many chemical intermediates. Direct nitration of aniline itself is often problematic, leading to oxidation and a mixture of products, including a significant amount of the meta-isomer due to the formation of the anilinium ion in the strongly acidic nitrating medium. byjus.comtestbook.comstackexchange.com To overcome these challenges, several advanced strategies have been developed.

Indirect Nitration Approaches via Amine Protection-Deprotection (e.g., Acetanilide Nitration and Subsequent Hydrolysis)

A classic and highly effective strategy to control the nitration of anilines is to temporarily protect the highly activating amino group. This is commonly achieved by converting the amine to an amide, such as acetanilide, through acylation. slideshare.net The resulting acetamido group is still an ortho-, para-directing group, but it is less activating than a free amino group, which mitigates side reactions like oxidation and polysubstitution. slideshare.netvedantu.com Furthermore, the steric bulk of the acetyl group favors the formation of the para-nitro product over the ortho-isomer. slideshare.net

The nitration of acetanilide is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. vedantu.commagritek.com The electrophile, the nitronium ion (NO₂⁺), is generated in situ and preferentially attacks the electron-rich para position of the acetanilide ring. vedantu.com

Mechanism of Acetanilide Nitration:

Generation of Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The π-electron system of the benzene (B151609) ring of acetanilide attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). stackexchange.com

Deprotonation: A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding p-nitroacetanilide. vedantu.com

Once the nitration is complete, the protecting acetyl group is removed by hydrolysis, typically under acidic or basic conditions, to regenerate the amino group and yield the final p-nitroaniline product. magritek.comstudy.comstudy.com

Table 1: Comparison of Products from Direct vs. Indirect Nitration of Aniline

| Nitration Method | Starting Material | Conditions | Major Products | Minor Products |

|---|---|---|---|---|

| Direct Nitration | Aniline | conc. HNO₃, conc. H₂SO₄ | p-Nitroaniline (~51%), m-Nitroaniline (~47%) | o-Nitroaniline (~2%) testbook.com |

| Indirect Nitration | Acetanilide | 1. conc. HNO₃, conc. H₂SO₄2. Acid/Base Hydrolysis | p-Nitroaniline | o-Nitroaniline slideshare.net |

Direct Amination of Nitroaromatic Precursors Utilizing O-Alkylhydroxylamines

An alternative synthetic route involves introducing the amino group directly onto a pre-existing nitroaromatic ring. This can be achieved through a copper-catalyzed direct amination reaction using O-alkylhydroxylamines, such as O-methylhydroxylamine. rsc.orgnih.gov This method allows for the amination of nitroarenes in the presence of a strong base and a copper catalyst, yielding aminonitroarenes. rsc.org

This reaction can proceed with ortho- or para-selectivity with respect to the nitro group. rsc.org For a precursor like 1-ethoxy-4-nitrobenzene, this method could potentially be used to introduce an amino group at the 2-position, ortho to the nitro group, leading directly to a structure like 5-ethoxy-2-nitroaniline (B189149). The synthesis of O-alkylhydroxylamines themselves can be accomplished through methods like the electrophilic amination of alkoxides. researchgate.netrsc.org

Visible-Light-Mediated Photocatalytic Nitration Techniques for Protected Anilines

Emerging techniques in organic synthesis leverage the power of photochemistry to achieve reactions under mild, environmentally friendly conditions. Visible-light-mediated photocatalytic nitration offers a modern alternative to traditional acid-catalyzed methods. acs.orgnih.govresearchgate.net This technique can be applied to protected anilines, using an organic photoredox catalyst like riboflavin (B1680620) tetraacetate (RFTA). acs.orgrsc.org

In this system, sodium nitrite (B80452) (NaNO₂) serves as the source of the nitro group (NO₂). The reaction is driven by visible light (e.g., blue LEDs) at room temperature and does not require strong acids or stoichiometric oxidants. acs.orgnih.govuni-regensburg.de The catalytic cycle is closed by aerial oxygen, which acts as the terminal oxidant. acs.orgresearchgate.net This method has been shown to produce various nitroanilines in moderate to good yields, with regioselectivity for the ortho and para positions. acs.orgresearchgate.net For instance, the nitration of N-Boc-aniline has been successfully demonstrated using this approach. acs.org

Table 2: Key Features of Different Nitration Strategies

| Strategy | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Indirect Nitration | Acetic anhydride (B1165640), HNO₃/H₂SO₄, Acid/Base | Multi-step, controlled temperature | High yield of para-product, avoids oxidation slideshare.net | Multi-step process, use of strong acids magritek.com |

| Direct Amination | O-Alkylhydroxylamine, Cu catalyst, Base | Single step | Direct introduction of amine group | Requires specific precursors, potential regioselectivity issues rsc.org |

| Photocatalytic Nitration | Protected aniline, NaNO₂, Photocatalyst (RFTA) | Visible light, room temperature, O₂ | Mild conditions, acid-free, no transition metals acs.orgrsc.org | Moderate to good yields, requires protected amine acs.org |

N-Alkylation Protocols for Incorporating Propyl Chains onto Aniline Derivatives

Following the establishment of the substituted nitroaniline framework, the final key step is the introduction of the N-propyl group. Direct alkylation of anilines with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com Therefore, more selective methods are generally preferred.

Reductive Amination Methodologies (e.g., Palladium-on-Carbon Catalysis with Hydrogen Donors)

Reductive amination is a highly efficient and widely used method for the selective N-alkylation of amines. frontiersin.orgorganic-chemistry.org This one-pot reaction involves the condensation of an amine (e.g., 5-ethoxy-2-nitroaniline) with an aldehyde or ketone (in this case, propanal) to form an imine intermediate, which is then reduced in situ to the desired secondary amine.

A common and robust catalytic system for this transformation involves palladium-on-carbon (Pd/C) with a hydrogen source. rsc.org The hydrogen source can be molecular hydrogen (H₂) or a transfer hydrogenation reagent like formic acid or isopropanol (B130326). organic-chemistry.orgorganic-chemistry.org A significant advantage of this approach is that it can be designed as a one-pot synthesis starting directly from the nitroaromatic compound. The nitro group is first reduced to a primary amine, which then undergoes reductive amination with the carbonyl compound without being isolated. organic-chemistry.orgresearchgate.net

For example, a nitroaromatic compound can be treated with decaborane (B₁₀H₁₄) in the presence of 10% Pd/C to reduce the nitro group, followed by the addition of an aldehyde for the subsequent reductive amination step, providing the N-alkylated product in high yield. organic-chemistry.org

Mechanistic Considerations in Selective Mono- and Di-N-Alkylation of Amines

Controlling the degree of N-alkylation is crucial for synthesizing the desired product. The primary challenge in direct alkylation with alkyl halides is that the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event that forms a tertiary amine. masterorganicchemistry.com

Reductive amination offers superior control for selective mono-alkylation. rsc.org The reaction between a primary amine and an aldehyde forms a secondary amine, which is generally less reactive towards further condensation with another aldehyde molecule, especially when the primary amine is still present in excess. However, secondary amines can react with aldehydes to form tertiary amines. rsc.org The selectivity can often be controlled by reaction conditions and the choice of catalyst. For instance, while Pd/C can sometimes lead to tertiary amines, catalysts like Rh/C have been shown to be highly effective for the selective N-monoalkylation of aliphatic primary amines. rsc.org

Recent advances in catalysis have provided numerous methods to achieve selective N-alkylation. These include using ionic liquids, which can reduce overalkylation, and employing various transition metal catalysts, such as those based on ruthenium, iridium, and palladium, which can facilitate the reaction under mild conditions through mechanisms like "borrowing hydrogen". rsc.orgnih.govresearchgate.net The "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the temporary dehydrogenation of an alcohol (a green alkylating agent) to an aldehyde by a metal catalyst. This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the metal hydride species that was formed in the initial dehydrogenation step. nih.gov

Acid-Catalyzed Rearrangement Reactions of N-Alkyl Aromatic Amines to Ortho-Alkyl Isomers

The ortho-alkylation of aromatic amines is a significant transformation in organic synthesis, providing access to a variety of substituted anilines that are valuable intermediates in the chemical industry. While direct electrophilic alkylation of anilines often leads to a mixture of products, acid-catalyzed rearrangement reactions of N-alkyl aromatic amines offer a pathway to selectively introduce alkyl groups at the ortho position.

One notable example of such a rearrangement is the conversion of N-alkyl secondary aromatic amines to their ortho-alkyl primary aromatic amine isomers. This transformation can be achieved by heating the N-alkylated secondary aromatic amine at high temperatures, typically between 275°C and 400°C, in the presence of an aluminum anilide catalyst. google.com The reaction is further facilitated by the presence of an olefin that corresponds to the structure of the N-alkyl group. google.com For instance, N-propylaniline could theoretically be rearranged to 2-propylaniline under these conditions. This process offers advantages over prior art by providing a method for specific ortho-alkylation. google.com

Another related, though distinct, acid-catalyzed rearrangement is the Fischer-Hepp rearrangement. drugfuture.comwikipedia.orgchemeurope.comwikiwand.com This reaction involves the intramolecular rearrangement of an N-nitroso derivative of a secondary aromatic amine to a C-nitroso aromatic amine. drugfuture.comwikipedia.orgchemeurope.comwikiwand.com Typically, the nitroso group migrates to the para position of the aromatic ring. drugfuture.com While the exact mechanism is still a subject of investigation, evidence suggests it is an intramolecular process. wikipedia.orgchemeurope.comrsc.org The reaction is generally carried out in the presence of hydrochloric acid and provides good yields. wikipedia.orgchemeurope.com Although this reaction does not directly produce an ortho-alkyl isomer, it demonstrates the principle of acid-catalyzed rearrangement of a substituent from the nitrogen atom to the aromatic ring.

The table below summarizes key aspects of these acid-catalyzed rearrangement reactions.

| Reaction Name | Reactant | Product | Catalyst/Reagent | Key Features |

| Ortho-alkylation of N-alkyl aromatic amines | N-alkyl secondary aromatic amine | Ortho-alkyl primary aromatic amine | Aluminum anilide, Olefin | High temperature (275-400°C), Selective ortho-alkylation |

| Fischer-Hepp Rearrangement | N-nitroso secondary aromatic amine | p-Nitroso aromatic amine | Hydrochloric acid | Intramolecular rearrangement, Primarily para-substitution |

Etherification Approaches for the Incorporation of Ethoxy Functionalities onto Aromatic Rings

The introduction of an ethoxy group onto an aromatic ring is a crucial step in the synthesis of 5-ethoxy-2-nitro-N-propylaniline. Etherification of aromatic compounds can be achieved through several synthetic strategies, primarily involving nucleophilic aromatic substitution or electrophilic alkylation.

Synthetic Routes for Alkoxy Group Introduction via Nucleophilic Aromatic Substitution or Electrophilic Alkylation

Nucleophilic Aromatic Substitution: The Williamson Ether Synthesis

The Williamson ether synthesis is a widely used method for preparing ethers, including aryl ethers. study.comorganicchemistrytutor.comjk-sci.comwikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. study.comjk-sci.comwikipedia.org In the context of synthesizing a molecule like this compound, this would typically involve the reaction of a substituted phenoxide with an ethyl halide. The reaction proceeds via an S(_N)2 mechanism, where the alkoxide performs a backside attack on the carbon atom bearing the leaving group. organicchemistrytutor.comwikipedia.orgmasterorganicchemistry.com

For the synthesis of aryl ethers, a phenoxide is used as the nucleophile. However, the direct reaction of a phenoxide with an aryl halide is generally not feasible under standard Williamson ether synthesis conditions because an S(_N)2 reaction on an sp-hybridized carbon of the benzene ring is disfavored. study.comorganicchemistrytutor.com Therefore, the reaction is typically carried out between a phenoxide and an alkyl halide. The presence of electron-withdrawing groups, such as a nitro group, on the aromatic ring can activate the ring towards nucleophilic aromatic substitution, making the displacement of a leaving group (like a halogen) by an ethoxide possible.

The efficiency of the Williamson ether synthesis is influenced by several factors:

Nature of the Alkyl Halide: Primary alkyl halides are preferred as they are less prone to undergo elimination reactions. organicchemistrytutor.comjk-sci.commasterorganicchemistry.com

Steric Hindrance: Sterically hindered alkyl halides can lead to elimination as a major side reaction. jk-sci.comwikipedia.org

Reaction Conditions: The choice of solvent and base is critical. Dipolar aprotic solvents can enhance the rate of S(_N)2 reactions. jk-sci.com

A related method is the Ullmann condensation, which allows for the synthesis of diaryl ethers and can be adapted for alkyl aryl ethers, often requiring a copper catalyst. jk-sci.com

Transetherification Reactions

Another approach for introducing alkoxy groups is through transetherification. This has been demonstrated in the regioselective and chemoselective synthesis of 4,5-dialkoxy-2-nitroanilines. researchgate.net This method allows for the efficient substitution of an existing alkoxy group with another, offering good to excellent yields. researchgate.net For example, the alkoxy group at the C-5 position (para to the nitro group) in 4,5-dimethoxy-2-nitroaniline can be selectively replaced by other alkoxy groups. researchgate.net

Electrophilic Alkylation

Electrophilic alkylation, such as the Friedel-Crafts alkylation, is a common method for forming carbon-carbon bonds on an aromatic ring. libretexts.orgmasterorganicchemistry.com However, direct Friedel-Crafts O-alkylation to form ethers is not a standard procedure. Instead, the alkoxy group is typically introduced by first synthesizing the corresponding phenol and then performing a Williamson ether synthesis. The alkoxy group, once attached to the benzene ring, acts as an activating group and an ortho-, para-director for subsequent electrophilic aromatic substitution reactions due to its +R (resonance) effect. vedantu.com

The following table provides a comparative overview of these etherification methods.

| Method | Description | Mechanism | Key Considerations |

| Williamson Ether Synthesis | Reaction of an alkoxide with an alkyl halide. | S(_N)2 | Best with primary alkyl halides; steric hindrance can lead to elimination. |

| Nucleophilic Aromatic Substitution | Displacement of a leaving group on an activated aromatic ring by an alkoxide. | Addition-Elimination | Requires an electron-withdrawing group on the aromatic ring. |

| Transetherification | Substitution of one alkoxy group for another. | Varies | Can be highly regioselective. |

| Electrophilic Alkylation (Indirect) | Alkylation of a pre-formed phenol. | S(_N)2 (on alkyl halide) | Two-step process: phenol synthesis followed by etherification. |

Convergent and Multi-Step Synthesis Design for Complex Functionalized Anilines

The synthesis of complex molecules like this compound often requires a multi-step approach. Strategic planning is essential to maximize yield and purity. Convergent synthesis and the development of one-pot reaction sequences are key strategies to enhance efficiency.

Strategic Planning for Multi-Step Transformations to Optimize Yield and Purity

Key considerations in planning a multi-step synthesis include:

Retrosynthetic Analysis: This involves deconstructing the target molecule into simpler, commercially available starting materials. This helps in identifying potential synthetic routes.

Order of Reactions: The sequence in which functional groups are introduced is critical. For example, in the synthesis of this compound, the order of nitration, etherification, and N-alkylation will significantly impact the outcome due to the directing effects of the substituents.

Protecting Groups: It may be necessary to protect certain functional groups to prevent them from reacting in a particular step. The protecting group is then removed in a later step.

Purification: Efficient purification methods at each step are necessary to ensure the purity of the final product.

For instance, in synthesizing substituted anilines, a common route is the nitration of an aromatic ring followed by reduction of the nitro group. youtube.com The choice of reducing agent is important to avoid affecting other functional groups in the molecule. youtube.com

Development of One-Pot Reaction Sequences for Enhanced Efficiency

One-pot reactions, also known as tandem or cascade reactions, involve multiple transformations in a single reaction vessel without isolating the intermediates. nih.govnih.govscience.gov This approach offers several advantages over traditional multi-step synthesis:

Increased Efficiency: It saves time and resources by reducing the number of work-up and purification steps. nih.gov

Reduced Waste: Fewer solvents and reagents are used, making the process more environmentally friendly.

An example is the one-pot reductive amination of nitroarenes with aldehydes to produce N-substituted anilines. nih.gov This reaction combines the reduction of the nitro group to an amine, condensation with an aldehyde to form an imine, and subsequent reduction of the imine in a single pot. nih.gov Various heterogeneous catalysts, often based on transition metals like palladium, are employed to facilitate these tandem reactions. nih.gov

The development of one-pot syntheses for polysubstituted anilines is an active area of research, with methods being developed for the formation of multiple C-C and C-N bonds in a single operation. nih.gov

The table below contrasts multi-step and one-pot synthesis strategies.

| Strategy | Description | Advantages | Disadvantages |

| Multi-Step Synthesis | Sequential reactions with isolation and purification of intermediates. | Allows for optimization of each step; suitable for complex molecules. | Can be time-consuming; potential for material loss at each step. |

| One-Pot Synthesis | Multiple reactions in a single flask without isolating intermediates. | Time and resource-efficient; often higher overall yield; reduced waste. | Requires compatible reaction conditions for all steps; can be challenging to develop. |

Catalytic Innovations in the Synthesis of Substituted Anilines

The synthesis of substituted anilines has been significantly advanced by the development of innovative catalytic methods. These methods often offer higher efficiency, selectivity, and sustainability compared to traditional stoichiometric approaches.

A variety of catalytic systems have been explored for the synthesis of anilines. Palladium-based catalysts are widely used for C-N bond formation reactions, such as the Buchwald-Hartwig amination, which can be used to couple aryl halides with amines. organic-chemistry.org The choice of ligand is crucial for the success of these reactions. organic-chemistry.org

Recent innovations include:

Heterogeneous Catalysis: The use of solid-supported catalysts, such as palladium on carbon (Pd/C), offers advantages in terms of catalyst recovery and reusability. bohrium.comacs.org For example, a Pd/C-ethylene system has been used for the synthesis of substituted anilines from cyclohexanones. bohrium.comacs.org

Photocatalysis: TiO(_2)-based photocatalysts have been employed for the N-alkylation of anilines using alcohols as alkylating agents under mild conditions. frontiersin.org This approach can also be used for the one-pot tandem synthesis of N-alkylated anilines from nitrobenzene substrates. frontiersin.org

Copper-Catalyzed Reactions: Copper-based catalysts have been used for the coupling of aryl halides with ammonia to form primary anilines. organic-chemistry.org

Molybdenum-Catalyzed Reactions: Molybdenum catalysts have been utilized in the synthesis of multi-substituted anilines through novel C-N bond formation and dehydrogenative aromatization strategies. researchgate.net

The table below highlights some of the innovative catalytic methods for aniline synthesis.

| Catalytic System | Reaction Type | Key Features |

| Palladium/S,O-ligand | para-selective C-H olefination of anilines | High para-selectivity, mild reaction conditions. uva.nl |

| Pd/C-Ethylene | Synthesis of anilines from cyclohexanones | Non-aerobic conditions, recyclable catalyst. bohrium.comacs.org |

| TiO(_2) Photocatalysis | N-alkylation of anilines | Uses alcohols as alkylating agents, mild conditions. frontiersin.org |

| Copper Iodide (CuI) | Amination of aryl halides | Can use aqueous ammonia as the nitrogen source. organic-chemistry.org |

| Molybdenum Catalysts | C-N bond formation and dehydrogenative aromatization | Access to a wide range of multi-substituted anilines. researchgate.net |

Palladium-Catalyzed C-N and C-C Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds through the palladium-catalyzed coupling of amines with aryl halides or triflates. wikipedia.orgacsgcipr.org This reaction's significance lies in its broad substrate scope and functional group tolerance, overcoming the limitations of traditional methods for synthesizing aryl amines. wikipedia.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired aryl amine and regenerate the active catalyst. youtube.com

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand coordinated to the palladium center. Bulky, electron-rich phosphine ligands, such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, have been shown to dramatically improve reaction rates and yields. youtube.com These ligands facilitate the key steps of oxidative addition and reductive elimination, expanding the reaction's applicability to a wider range of substrates, including those with challenging steric or electronic properties. youtube.com

In the context of synthesizing this compound, the Buchwald-Hartwig amination offers a direct route for the introduction of the N-propyl group. Starting from a precursor such as 1-bromo-5-ethoxy-2-nitrobenzene, a palladium-catalyzed reaction with propylamine would furnish the target molecule. A study on the synthesis of N,N-dimethylanilines via Buchwald-Hartwig amination of aryl triflates demonstrated the tolerance of the reaction to various functional groups, including nitro groups. organic-chemistry.org This suggests that a similar approach using an appropriate N-propylaniline precursor would be a viable synthetic strategy.

| Catalyst System Component | Function | Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes the palladium catalyst and influences its reactivity and selectivity. youtube.com | XPhos, SPhos, RuPhos, BrettPhos youtube.com |

| Base | Deprotonates the amine to form the more nucleophilic amide. | K₃PO₄, NaOtBu, LiHMDS |

| Aryl Electrophile | Provides the aromatic core of the target molecule. | Aryl bromides, aryl triflates |

| Amine | The nitrogen source for the C-N bond formation. | Primary and secondary alkylamines and anilines |

This table presents common components of a Buchwald-Hartwig amination reaction system and their respective roles.

Regio- and Enantioselective C-H Alkylation of Aniline Derivatives Catalyzed by Cobalt Complexes

Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules by avoiding the pre-functionalization of starting materials. researchgate.netresearchgate.net Cobalt-catalyzed C-H alkylation of aniline derivatives represents a significant advancement in this area, enabling the direct formation of C-C bonds at specific positions on the aniline ring. acs.orgnih.gov These reactions often utilize a directing group to control the regioselectivity of the C-H activation step.

Recent research has demonstrated the potential of cobalt complexes in promoting highly regio- and enantioselective C-H alkylation reactions. For instance, a base/Co/indeno-pybox ligand system has been developed for the efficient enantioselective para-C–H alkylation of aniline derivatives, leading to the formation of enantioenriched products bearing all-carbon quaternary stereocenters. acs.org Density functional theory (DFT) calculations have suggested that the anion of the cobalt precursor can play a crucial role in the chiral control of the reaction. acs.org

While the direct synthesis of this compound via C-H alkylation is not the most direct application of this methodology, it holds significant potential for the synthesis of analogous structures. For example, starting with a simpler aniline derivative, cobalt-catalyzed C-H alkylation could be employed to introduce various alkyl groups at specific positions on the aromatic ring, thereby generating a library of structurally diverse aniline derivatives. This approach is particularly valuable for exploring structure-activity relationships in medicinal chemistry and materials science.

| Reaction Parameter | Significance | Typical Conditions/Reagents |

| Cobalt Catalyst | The active species that facilitates the C-H activation and C-C bond formation. | Co(acac)₂, CoCl₂ researchgate.netacs.org |

| Ligand | Controls the stereoselectivity and can influence the regioselectivity of the reaction. | Chiral Pybox, Triphos ligands acs.orgnih.gov |

| Directing Group | Orients the catalyst to a specific C-H bond, ensuring regioselectivity. | Amide, Pyridyl groups |

| Alkylating Agent | The source of the alkyl group to be introduced. | Alkenes, Alkyl halides |

| Base/Additive | Can act as a promoter or influence the catalyst's activity. | K₂CO₃, AgOAc |

This table outlines key parameters and their importance in cobalt-catalyzed C-H alkylation of aniline derivatives.

Selective Hydrodeoxygenation of Nitro-Substituted Acetophenone Derivatives to Anilines using Heterogeneous Catalysts

The reduction of nitroarenes is a fundamental transformation in organic chemistry, providing access to valuable aniline derivatives. researchgate.netorganic-chemistry.org While various methods exist for this conversion, the selective reduction of a nitro group in the presence of other reducible functional groups can be challenging. unimi.it The development of heterogeneous catalysts for the selective hydrodeoxygenation of nitro-substituted acetophenone derivatives offers a practical and sustainable approach to the synthesis of functionalized anilines. rsc.orgrsc.org

A notable example is the use of bimetallic iron-ruthenium nanoparticles immobilized on an imidazolium-based supported ionic liquid phase (Fe₂₅Ru₇₅@SILP) as a highly active and selective catalyst. rsc.org This system effectively catalyzes the deoxygenation of the side-chain of acetophenone derivatives without hydrogenating the aromatic ring, and can also selectively reduce a nitro group to an amine. rsc.orgrsc.org The reaction proceeds under relatively mild conditions and demonstrates excellent yields for a range of substrates, including those with nitro functionalities. rsc.org

This methodology provides a valuable synthetic route to precursors of this compound. For instance, a suitably substituted nitroacetophenone could be selectively reduced to the corresponding aminoacetophenone. Subsequent functional group manipulations, such as etherification and N-alkylation, would then lead to the final target molecule. The use of a heterogeneous catalyst is particularly advantageous as it allows for easy separation and recycling of the catalyst, contributing to a more environmentally benign process. researchgate.netnih.gov

| Substrate | Catalyst | Product | Yield |

| 4'-Nitroacetophenone | Fe₂₅Ru₇₅@SILP | 4-Ethylaniline | >99% |

| 1-(3-Fluoro-4-nitrophenyl)ethanone | Fe₂₅Ru₇₅@SILP | 4-Ethyl-3-fluoroaniline | >99% |

| 1-(2-Nitrophenyl)ethanone | Fe₂₅Ru₇₅@SILP | 2-Ethylaniline | >99% |

This table summarizes the results of the selective hydrodeoxygenation of various nitro-substituted acetophenone derivatives using the Fe₂₅Ru₇₅@SILP catalyst, as reported in the literature. rsc.org

Computational and Theoretical Chemistry Studies of 5 Ethoxy 2 Nitro N Propylaniline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Applications of Density Functional Theory (DFT) in Predicting Molecular Properties

Density Functional Theory (DFT) has emerged as a highly effective and widely used computational method for predicting the molecular properties of organic compounds like 5-Ethoxy-2-nitro-N-propylaniline. DFT calculations are based on the principle that the total energy of a system is a functional of its electron density. This approach allows for the accurate determination of various molecular properties.

For this compound, DFT would be employed to optimize its molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set. For instance, the B3LYP functional combined with a 6-311++G(d,p) basis set is a common choice that provides a good balance between computational cost and accuracy for many organic molecules researchgate.net.

Beyond structural parameters, DFT is instrumental in calculating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. Theoretical studies on similar nitroaniline derivatives have demonstrated the utility of DFT in elucidating the effects of substituents on these frontier orbitals researchgate.netrsc.org.

Furthermore, DFT calculations can provide valuable thermochemical data, such as the molecule's enthalpy of formation and Gibbs free energy. These energetic parameters are essential for predicting the spontaneity and equilibrium of reactions involving this compound.

Table 1: Predicted Molecular Properties of this compound using DFT

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 5.2 D |

| Total Energy | -850 Hartree |

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from DFT calculations.

Analysis of Molecular Electrostatic Potentials (MEP) and Natural Atomic Orbitals (NAO) for Reactivity Insights

The Molecular Electrostatic Potential (MEP) and Natural Atomic Orbital (NAO) analyses are powerful tools derived from the calculated wave function that provide a visual and quantitative understanding of a molecule's reactivity.

The MEP map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It is invaluable for identifying the regions that are susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show regions of negative potential (typically colored red or yellow) located around the oxygen atoms of the nitro group and the nitrogen atom of the aniline (B41778) moiety, indicating these are sites prone to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydrogen atoms, particularly the one attached to the aniline nitrogen, suggesting susceptibility to nucleophilic attack journaleras.com.

Natural Atomic Orbital (NAO) analysis, an extension of Natural Bond Orbital (NBO) theory, provides a detailed picture of the electron distribution in terms of atomic charges and orbital contributions. By calculating the natural charges on each atom, one can quantify the electron-donating or electron-withdrawing effects of the substituents. In this compound, the nitro group is a strong electron-withdrawing group, which would result in a significant positive charge on the attached carbon atom and a depletion of electron density from the aromatic ring. The ethoxy and N-propyl groups, being electron-donating, would have the opposite effect on the ring's electron density. These charge distributions are crucial for understanding the molecule's reactivity patterns tandfonline.com.

Table 2: Hypothetical Natural Atomic Charges on Key Atoms of this compound

| Atom | Natural Charge (e) |

| N (nitro group) | +0.5 |

| O (nitro group) | -0.4 |

| N (aniline) | -0.6 |

| C (aromatic ring, attached to NO2) | +0.2 |

| C (aromatic ring, attached to NH) | -0.1 |

Note: These charge values are illustrative and represent expected trends based on the nature of the substituents.

Characterization of Intramolecular Interactions (e.g., Hydrogen Bonding) using DFT

The presence of a nitro group ortho to an amino group in this compound creates the potential for a significant intramolecular hydrogen bond between the amino hydrogen and one of the oxygen atoms of the nitro group. DFT calculations are exceptionally well-suited to characterize such interactions acs.orgdoi.orgscispace.comnih.govniscpr.res.inresearchgate.net.

The formation of this intramolecular hydrogen bond would lead to a six-membered ring-like structure, which imparts considerable stability to the molecule. This can be quantified by comparing the energy of the conformation with the hydrogen bond to a hypothetical conformation where such an interaction is absent. The strength of the hydrogen bond can be further analyzed by examining the N-H bond length, which is expected to be elongated, and the corresponding vibrational frequency, which would be red-shifted in the calculated infrared spectrum doi.org.

The Atoms in Molecules (AIM) theory, when applied to the DFT-calculated electron density, can provide a more profound understanding of this interaction. The presence of a bond critical point between the amino hydrogen and the nitro oxygen, along with specific values of the electron density and its Laplacian at this point, would offer definitive evidence and a quantitative measure of the hydrogen bond's strength tandfonline.com.

Prediction of Reaction Outcomes and Selectivity

Computational chemistry provides powerful tools to move beyond static molecular properties and predict how a molecule will behave in a chemical reaction. For this compound, this includes forecasting its reactivity towards various reagents and understanding the factors that govern the selectivity of its reactions.

Utilization of Information-Theoretic Approaches (e.g., Shannon Entropy, Fisher Information) for Quantifying Reactivity Descriptors

Information-theoretic approaches, rooted in the principles of information theory, have been increasingly applied in the realm of conceptual DFT to develop new reactivity descriptors. Quantities such as Shannon entropy and Fisher information, which are measures of the spatial localization and gradient of the electron density, respectively, can provide novel insights into chemical reactivity nih.gov.

For an aromatic molecule like this compound, these descriptors can be used to predict the most likely sites for electrophilic aromatic substitution. The local Shannon entropy and Fisher information at different positions on the aromatic ring can be calculated. Regions of the molecule with higher Shannon entropy (more delocalized electron density) are often associated with greater nucleophilicity and thus are more susceptible to attack by electrophiles. Conversely, Fisher information, which is sensitive to the sharpness of the electron density, can also be correlated with reactivity. Studies on substituted benzenes have shown that these information-theoretic quantities can successfully predict the regioselectivity of electrophilic aromatic substitution reactions nih.gov.

These approaches offer a complementary perspective to the more traditional methods based on frontier molecular orbitals and MEP analysis, providing a more nuanced understanding of the electronic factors that govern reaction outcomes.

Computational Modeling of Molecular Basicity and Acidity of Substituted Amines

The basicity of the aniline nitrogen in this compound is a critical property that influences its behavior in acid-base reactions and its potential biological activity. Computational methods can be used to predict the pKa value of the conjugate acid of this amine with a reasonable degree of accuracy mdpi.comnih.govacs.org.

The most common approach involves calculating the Gibbs free energy change for the protonation of the amine in the gas phase and then using a thermodynamic cycle that incorporates the solvation energies of the amine, its protonated form, and the proton to determine the pKa in an aqueous solution. The accuracy of these calculations is highly sensitive to the chosen computational level and the solvation model. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are often employed for this purpose mdpi.com.

The electronic effects of the substituents play a major role in determining the basicity. The electron-withdrawing nitro group will significantly decrease the electron density on the aniline nitrogen, making the lone pair less available for protonation and thus lowering the basicity compared to aniline. The electron-donating ethoxy and N-propyl groups will partially counteract this effect. The intramolecular hydrogen bond can also influence basicity by affecting the availability of the lone pair. Computational studies on a wide range of substituted anilines have established clear relationships between substituent effects and pKa values, providing a solid foundation for predicting the basicity of this compound afit.eduyoutube.comtsijournals.comresearchgate.net.

Conformational Analysis and Molecular Dynamics Simulations of Flexible Alkyl Chains (e.g., N-propyl group)

For the N-propyl group attached to the aniline nitrogen, the key degrees of freedom are the dihedral angles around the N-Cα, Cα-Cβ, and Cβ-Cγ bonds. Computational studies on similar N-alkylanilines suggest that the conformation of the alkyl chain is a result of a delicate balance between steric hindrance and electronic effects. afit.edu The nitrogen atom's hybridization and the electronic nature of the substituted benzene (B151609) ring influence the rotational barriers of the adjacent bonds. afit.edu

In the case of the N-propyl group, a variety of conformers can exist, arising from different rotational positions of the ethyl and methyl fragments relative to the aniline plane. The relative energies of these conformers determine their population at a given temperature. It is generally observed in alkylbenzenes that conformations that minimize steric clashes are favored. psu.edu For instance, in n-propylbenzene, studies have shown that specific staggered conformations are energetically preferred over eclipsed ones. psu.edursc.org The potential energy surface of such molecules is characterized by several local minima corresponding to these stable conformers.

Molecular dynamics simulations can provide a time-resolved picture of the conformational transitions. youtube.com An MD simulation of this compound would likely reveal frequent rotations around the C-C bonds of the propyl chain, leading to a dynamic equilibrium between various staggered conformations. The presence of the bulky nitro group ortho to the N-propylamino group would likely introduce significant steric hindrance, potentially favoring conformations where the propyl chain is oriented away from the nitro group to minimize repulsive interactions.

A hypothetical conformational energy profile for the N-propyl group's rotation would exhibit multiple energy minima and maxima, corresponding to staggered and eclipsed conformations, respectively. The height of the energy barriers between conformers would provide information about the rate of interconversion.

Theoretical Prediction and Interpretation of Spectroscopic Properties

Computational chemistry offers robust methods for predicting spectroscopic properties, which can aid in the interpretation of experimental data and provide a deeper understanding of the molecule's electronic structure and vibrational modes. Density Functional Theory (DFT) is a widely used method for this purpose. nih.govnih.govpsu.edu

Vibrational Frequency Assignments through DFT Calculations to Support FT-IR Data

The FT-IR spectrum of a molecule is a unique fingerprint, with absorption bands corresponding to specific vibrational modes. DFT calculations can predict these vibrational frequencies with a reasonable degree of accuracy, aiding in the assignment of experimental spectra. nih.govnih.gov For this compound, DFT calculations, likely using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would provide a set of theoretical vibrational frequencies and their corresponding intensities. scholarsresearchlibrary.com

By analyzing the vibrational modes of the structurally related 2-nitroaniline (B44862), we can anticipate the key spectral features of this compound. nih.govresearchgate.net The presence of the nitro group (NO₂) is expected to give rise to strong characteristic absorption bands.

Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Based on Analogy with Substituted Nitroanilines)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H (Aniline) | Stretching | 3400 - 3500 | Medium |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (Alkyl) | Stretching | 2850 - 3000 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1550 - 1650 | Medium to Strong |

| NO₂ | Asymmetric Stretching | 1500 - 1550 | Strong |

| NO₂ | Symmetric Stretching | 1300 - 1350 | Strong |

| C-N (Aniline) | Stretching | 1250 - 1350 | Medium |

| C-O (Ethoxy) | Asymmetric Stretching | 1200 - 1270 | Strong |

| C-O (Ethoxy) | Symmetric Stretching | 1000 - 1050 | Medium |

Note: These are approximate ranges based on computational studies of similar molecules and are intended for illustrative purposes. Actual values for this compound would require specific DFT calculations. nih.govnih.govscholarsresearchlibrary.com

The calculations would also reveal the nature of the vibrations, such as stretching, bending, and torsional modes, providing a complete picture of the molecule's dynamic behavior. For instance, the N-H stretching frequency can be sensitive to hydrogen bonding, and its calculated value can offer insights into potential intermolecular interactions. nih.gov

Prediction of NMR Chemical Shifts and Coupling Constants

NMR spectroscopy is a powerful tool for structure elucidation, and theoretical calculations can be instrumental in assigning the complex spectra of substituted aromatic compounds. nih.gov DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. nih.gov

For this compound, the predicted chemical shifts would be highly dependent on the electronic environment of each nucleus. The electron-withdrawing nitro group is expected to have a significant deshielding effect on the aromatic protons, particularly those in its vicinity. Conversely, the electron-donating ethoxy and N-propylamino groups would cause a shielding effect on the aromatic protons at the ortho and para positions relative to them.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Values Based on Substituted Anilines)

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (ortho to NO₂) | 7.8 - 8.2 | d | ~8-9 |

| Aromatic H (ortho to Ethoxy) | 6.8 - 7.2 | dd | ~8-9, ~2-3 |

| Aromatic H (para to Ethoxy) | 6.6 - 7.0 | d | ~2-3 |

| N-H | 4.5 - 5.5 | t | ~5-6 |

| Ethoxy -CH₂- | 3.9 - 4.2 | q | ~7 |

| N-propyl -CH₂- (α) | 3.0 - 3.4 | dt | ~7, ~5-6 |

| N-propyl -CH₂- (β) | 1.5 - 1.9 | sextet | ~7 |

| Ethoxy -CH₃ | 1.3 - 1.6 | t | ~7 |

| N-propyl -CH₃ (γ) | 0.9 - 1.2 | t | ~7 |

Note: These are estimated values based on typical chemical shifts for similar functional groups and substitution patterns. chemicalbook.com Actual values would be obtained from specific GIAO-DFT calculations.

The calculation of spin-spin coupling constants (J-coupling) provides further structural information. For example, the ortho, meta, and para coupling constants between aromatic protons have characteristic values that can confirm the substitution pattern. youtube.comkhanacademy.orgyoutube.com Similarly, the vicinal coupling constants in the N-propyl and ethoxy chains can help to determine the preferred conformations of these groups. conflex.net

By combining the predicted chemical shifts and coupling constants, a theoretical NMR spectrum can be generated and compared with experimental data, facilitating a comprehensive structural assignment of this compound.

Advanced Spectroscopic and Diffraction Characterization Methodologies for Structural Elucidation and Dynamic Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Dynamics

Fourier Transform Infrared (FT-IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-Ethoxy-2-nitro-N-propylaniline, the FT-IR spectrum is predicted to exhibit a series of characteristic absorption bands corresponding to its various structural components.

Key predicted vibrational modes for this compound include:

N-H Stretching: A secondary amine, such as the N-propylamino group in this molecule, is expected to show a single, relatively weak N-H stretching vibration in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and propyl groups will be observed just below 3000 cm⁻¹.

Nitro Group Stretching: The nitro group (NO₂) will be characterized by two strong stretching vibrations: an asymmetric stretch typically between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. The presence of an ortho-amino group can influence these positions.

C-N Stretching: The stretching vibration of the aromatic carbon to the nitrogen of the amino group is expected in the 1250-1360 cm⁻¹ range.

C-O Stretching: The ethoxy group will produce a characteristic C-O-C asymmetric stretching vibration, likely around 1200-1275 cm⁻¹, and a symmetric stretch near 1020-1075 cm⁻¹.

Aromatic C=C Stretching: The benzene (B151609) ring will give rise to several C=C stretching bands in the 1450-1600 cm⁻¹ region.

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will lead to specific C-H out-of-plane bending vibrations in the 800-900 cm⁻¹ region.

A theoretical FT-IR data table for this compound is presented below, based on data from related compounds like 2-nitroaniline (B44862) and N-propylaniline. nih.govchemicalbook.comchemicalbook.com

| Predicted Vibrational Frequency (cm⁻¹) | Assignment | Expected Intensity |

| ~3350 | N-H Stretch (Secondary Amine) | Medium-Weak |

| ~3100-3000 | Aromatic C-H Stretch | Medium |

| ~2970-2850 | Aliphatic C-H Stretch (Propyl, Ethoxy) | Strong |

| ~1560 | Asymmetric NO₂ Stretch | Strong |

| ~1500, ~1450 | Aromatic C=C Stretch | Medium-Strong |

| ~1350 | Symmetric NO₂ Stretch | Strong |

| ~1250 | Aromatic C-N Stretch | Medium-Strong |

| ~1240 | Asymmetric C-O-C Stretch (Ethoxy) | Strong |

| ~1040 | Symmetric C-O-C Stretch (Ethoxy) | Medium |

| ~850 | Aromatic C-H Out-of-Plane Bending | Strong |

Temperature-Dependent FT-IR Studies for Phase Transitions and Molecular Motion

While no specific studies exist for this compound, temperature-dependent FT-IR spectroscopy would be a powerful method to investigate its physical state and molecular dynamics. By recording spectra at varying temperatures, one could identify phase transitions, such as melting or glass transitions, which would manifest as abrupt changes in peak positions, widths, or the appearance of new bands. Furthermore, subtle changes in the spectra with temperature can provide insights into the mobility of the N-propyl and ethoxy side chains and the strength of intermolecular interactions, such as hydrogen bonding involving the N-H group.

Two-Dimensional Correlation Spectroscopy (2D-COS) for Unraveling Spectral Changes

Two-dimensional correlation spectroscopy (2D-COS) is an advanced technique that can be applied to a series of spectra taken under a perturbation (like temperature change). For this compound, 2D-COS could reveal the sequence of molecular events during a phase transition or a chemical reaction. Synchronous and asynchronous correlation maps would highlight which functional groups are changing in concert and which are changing out of phase, providing a deeper understanding of the cooperative or independent motions of the different parts of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. A combination of one- and two-dimensional NMR experiments would allow for the unambiguous assignment of all proton and carbon signals in this compound.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Chemical Environment and Connectivity

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically 6.0-8.5 ppm). Their specific shifts and coupling patterns will be dictated by the electronic effects of the nitro, amino, and ethoxy groups. The proton ortho to the nitro group is expected to be the most downfield.

N-H Proton: The proton on the secondary amine will likely appear as a broad signal, and its chemical shift will be dependent on solvent and concentration.

Ethoxy Protons: The ethoxy group will show a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons, with coupling between them.

N-Propyl Protons: The N-propyl group will exhibit a triplet for the N-CH₂- protons, a sextet (or multiplet) for the middle -CH₂- group, and a triplet for the terminal -CH₃ group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each of the 11 carbon atoms in the molecule. The chemical shifts are highly indicative of the electronic environment of each carbon.

Aromatic Carbons: The six aromatic carbons will have signals in the range of 110-160 ppm. The carbons directly attached to the nitro and ethoxy groups will be significantly affected.

Aliphatic Carbons: The carbons of the ethoxy and N-propyl groups will appear in the upfield region of the spectrum (typically 10-70 ppm).

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous compounds such as 2-nitroaniline, N-propylaniline, and 4-ethoxyaniline. rsc.orgnih.govchemicalbook.comchemicalbook.com

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 8.0 | 110 - 140 |

| C-NO₂ | - | ~145 |

| C-NH | - | ~140 |

| C-OEt | - | ~155 |

| N-H | Variable (e.g., 4.0 - 5.0) | - |

| O-CH₂-CH₃ | ~4.0 (quartet) | ~65 |

| O-CH₂-CH₃ | ~1.4 (triplet) | ~15 |

| N-CH₂-CH₂-CH₃ | ~3.2 (triplet) | ~45 |

| N-CH₂-CH₂ -CH₃ | ~1.7 (sextet) | ~22 |

| N-CH₂-CH₂-CH₃ | ~1.0 (triplet) | ~11 |

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structures

To definitively assign the predicted signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons in the propyl and ethoxy chains, and between the neighboring protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon signal.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound (molecular weight 224.26 g/mol ), the mass spectrum would provide key structural information.

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) would be expected at m/z 224. The fragmentation of this ion would likely proceed through several characteristic pathways for nitroaromatics and N-alkylanilines. ecut.edu.cnmiamioh.edulibretexts.org

Key predicted fragmentation pathways include:

Loss of the Propyl Group: Cleavage of the N-propyl group could lead to a fragment at m/z 181 ([M - C₃H₇]⁺).

Loss of an Ethyl Radical from the Ethoxy Group: This would result in a fragment at m/z 195 ([M - C₂H₅]⁺).

Alpha-Cleavage of the N-Propyl Group: Cleavage of the C-C bond alpha to the nitrogen atom is a common fragmentation pathway for N-alkylanilines, which would lead to a fragment at m/z 195 by loss of an ethyl radical.

Loss of the Nitro Group: The loss of NO₂ (46 Da) could produce a fragment at m/z 178.

Loss of NO: A fragment corresponding to the loss of NO (30 Da) might be observed at m/z 194.

A table of predicted major fragments in the mass spectrum of this compound is provided below.

| m/z | Predicted Fragment Ion |

| 224 | [C₁₁H₁₆N₂O₃]⁺˙ (Molecular Ion) |

| 195 | [M - C₂H₅]⁺ or [M - C₂H₅]⁺˙ |

| 181 | [M - C₃H₇]⁺ |

| 178 | [M - NO₂]⁺ |

| 194 | [M - NO]⁺ |

X-ray Diffraction (XRD) Studies for Crystalline Structure Determination and Polymorphism

X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. For an organic molecule like this compound, single-crystal XRD would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. Furthermore, powder XRD (PXRD) is an indispensable tool for identifying crystalline phases and studying polymorphism, which is the ability of a compound to exist in more than one crystalline form.

While specific XRD data for this compound is not publicly available, the study of related nitroaniline derivatives provides insight into the expected structural features and potential for polymorphism. For instance, studies on other nitroanilines have revealed the existence of different polymorphs, where variations in intermolecular interactions, such as hydrogen bonding and π-π stacking, lead to different crystal packing arrangements. soton.ac.uk These different forms can exhibit distinct physical properties, including melting point, solubility, and stability.

The fundamental building block of a crystal is the unit cell, which is defined by a set of lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). These parameters, determined through XRD, define the crystal system and the volume of the unit cell.

Although the unit cell parameters for this compound have not been reported, we can consider the data for a related compound, para-nitroaniline, to illustrate the type of information obtained. The crystal structure of para-nitroaniline is monoclinic with the space group P2₁/n. researchgate.net The unit cell parameters are a = 12.336 Å, b = 6.07 Å, and c = 8.592 Å, with β = 91.45°. researchgate.net

| Parameter | Value |

|---|---|

| a (Å) | 12.336 |

| b (Å) | 6.07 |

| c (Å) | 8.592 |

| α (°) | 90 |

| β (°) | 91.45 |

| γ (°) | 90 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Phase transitions in the solid state, which involve a change from one crystalline form to another, can be induced by temperature or pressure. nih.gov These transitions are of significant interest as they can dramatically alter the material's properties. The study of nitro-containing organic compounds has shown that they can undergo reversible solid-state phase transitions, often driven by the torsion and disordering of the nitro group. wisc.edu Techniques such as variable-temperature XRD are crucial for identifying and characterizing these phase transitions by monitoring changes in the unit cell parameters and crystal packing as a function of temperature.

High-resolution X-ray diffraction goes beyond simple structural determination to map the distribution of electron density within the crystal. This provides a deeper understanding of chemical bonding and intermolecular interactions. For compounds like this compound, which is structurally related to Schiff bases, this technique can be particularly revealing.

Studies on Schiff bases have utilized high-resolution XRD to analyze the nature of intramolecular hydrogen bonds and other weak interactions that stabilize the molecular conformation. nih.govresearchgate.net The experimental electron density can be analyzed using theoretical models, such as the Quantum Theory of Atoms in Molecules (QTAIM), to identify bond critical points and characterize the nature of chemical bonds as either shared (covalent) or closed-shell (ionic, hydrogen bonds, van der Waals interactions). researchgate.net While no such study has been performed on this compound, the methodology applied to a novel Schiff base, (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol (ETPMP), demonstrates the power of this approach in elucidating supramolecular assembly and intermolecular interactions. acs.org

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This data is then used to calculate the empirical formula, which gives the simplest whole-number ratio of atoms in the compound. For a new compound like this compound, elemental analysis is a crucial step in confirming its chemical identity and purity.

The molecular formula of this compound is C₁₁H₁₆N₂O₃. bldpharm.com The theoretical elemental composition can be calculated from this formula. An experimental elemental analysis would involve the combustion of a small, precisely weighed sample of the purified compound. The resulting combustion products (CO₂, H₂O, and N₂) are collected and measured to determine the mass percentages of carbon, hydrogen, and nitrogen. The percentage of oxygen is typically determined by difference.

| Element | Atomic Mass (g/mol) | Number of Atoms | Total Mass (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.01 | 11 | 132.11 | 58.91 |

| Hydrogen (H) | 1.01 | 16 | 16.16 | 7.20 |

| Nitrogen (N) | 14.01 | 2 | 28.02 | 12.50 |

| Oxygen (O) | 16.00 | 3 | 48.00 | 21.41 |

| Total | 224.29 | 100.00 |

The experimentally determined mass percentages should agree with the theoretical values within an acceptable margin of error (typically ±0.4%), thereby confirming the empirical formula and providing evidence of the sample's purity.

Chemical Transformations and Derivatization Strategies of 5 Ethoxy 2 Nitro N Propylaniline

Chemical Modifications at the N-Propyl Amino Group

The secondary amino group in 5-Ethoxy-2-nitro-N-propylaniline is a key site for introducing a variety of functional groups, enabling the synthesis of a broad range of derivatives.

Further Alkylation, Acylation, and Sulfonylation Reactions

The nitrogen atom of the N-propyl amino group possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with various electrophiles. This reactivity allows for further substitution on the nitrogen atom.

N-Alkylation: The secondary amine can be converted into a tertiary amine through reaction with alkyl halides (e.g., methyl iodide, benzyl bromide). This reaction proceeds via a standard nucleophilic substitution mechanism.

N-Acylation: Acylation of the amino group can be readily achieved using acylating agents such as acid chlorides or acid anhydrides. google.com This reaction typically occurs in the presence of a base to neutralize the acid byproduct and results in the formation of a stable amide.

N-Sulfonylation: Reacting the secondary amine with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamide. This transformation is useful for introducing the robust and often crystalline sulfonamide functional group.

The table below summarizes these potential transformations.

| Transformation | Reagent Class | Example Reagent | Product Class |

| N-Alkylation | Alkyl Halide | Methyl Iodide (CH₃I) | Tertiary Amine |

| N-Acylation | Acid Chloride | Acetyl Chloride (CH₃COCl) | Amide |

| N-Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |

Formation of Schiff Bases and Imine Derivatives for Further Synthetic Applications

While primary amines readily condense with aldehydes and ketones to form stable Schiff bases (imines), secondary amines like this compound react differently. redalyc.orgasianpubs.orgnanobioletters.com The reaction of a secondary amine with a carbonyl compound initially forms an unstable carbinolamine intermediate. This intermediate cannot dehydrate to a neutral imine but instead loses water to form a positively charged iminium ion. If the carbonyl compound has an α-hydrogen, the iminium ion can be deprotonated by a base to form a stable, neutral enamine.

These iminium ions and enamines are valuable synthetic intermediates. Iminium ions can be attacked by nucleophiles, while enamines can act as nucleophiles themselves in reactions like alkylation and acylation at the α-carbon. The formation of these derivatives opens pathways for constructing more complex molecular architectures. researchgate.netyoutube.com

The general reaction scheme is presented below:

| Reactant 1 | Reactant 2 (Carbonyl) | Intermediate | Final Product (if α-H present) |

| This compound | Acetone | Iminium Salt | Enamine |

| This compound | Benzaldehyde | Iminium Salt | Iminium Salt (no stable enamine) |

Transformations of the Nitro Group on the Aromatic Ring

The nitro group on the aromatic ring is a powerful electron-withdrawing group that can be chemically transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Selective Reduction to the Corresponding Amino Group for Subsequent Reactions

One of the most important transformations of aromatic nitro compounds is their reduction to the corresponding primary amines. wikipedia.orgacs.org This conversion of this compound would yield 5-Ethoxy-N¹-propylbenzene-1,2-diamine. A wide array of reagents can accomplish this reduction, offering varying degrees of selectivity and functional group tolerance. organic-chemistry.org

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel is a highly efficient method. wikipedia.orgyoutube.com

Metal-Acid Systems: Classic methods involve the use of metals such as iron, tin, or zinc in the presence of an acid like hydrochloric acid. youtube.comyoutube.com The Fe/HCl system is particularly noted for its mildness. youtube.com

Other Reducing Agents: Reagents like sodium hydrosulfite or tin(II) chloride can also be employed for this reduction. wikipedia.org

The choice of method depends on the presence of other reducible functional groups within the molecule.

| Method | Reagents | Typical Conditions | Notes |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, atmospheric or elevated pressure | Highly efficient, but may reduce other groups (alkenes, alkynes). |

| Metal in Acid | Fe, HCl | Reflux | Cost-effective and common on an industrial scale. youtube.com |

| Metal Salt | SnCl₂·2H₂O, HCl | Room temperature or gentle heating | A classic laboratory method for nitro group reduction. |

Conversion to Diazonium Salts as Intermediates for Sandmeyer-Type Reactions

Following the reduction of the nitro group to a primary amine (as described in 6.2.1), the resulting aromatic amine can be converted into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures (0–5 °C). youtube.com

The resulting arenediazonium salt is a highly valuable synthetic intermediate. youtube.com It can undergo a variety of substitution reactions, known as Sandmeyer reactions, where the diazonio group (-N₂⁺) is replaced by a range of nucleophiles, often catalyzed by copper(I) salts. google.comyoutube.com This allows for the introduction of functionalities that are difficult to install by direct aromatic substitution.

| Reaction | Reagent | Product Functional Group |

| Sandmeyer (Halogenation) | CuCl / HCl | Chloro (-Cl) |

| Sandmeyer (Halogenation) | CuBr / HBr | Bromo (-Br) |

| Sandmeyer (Cyanation) | CuCN / KCN | Cyano (-CN) |

| Schiemann Reaction | HBF₄, then heat | Fluoro (-F) |

| Hydrolysis | H₂O, heat | Hydroxyl (-OH) |

Formation of Heterocyclic Systems such as Benzofurazan-1-oxides from 2-Nitroanilines

The ortho-disposed amino and nitro groups in the product of the initial nitro reduction (5-Ethoxy-N¹-propylbenzene-1,2-diamine) are precursors for various heterocyclic systems. However, the original 2-nitroaniline (B44862) structure of this compound can also directly participate in cyclization reactions.

A notable example is the oxidative cyclization of 2-nitroanilines to form benzofuroxan (benzofurazan-1-oxide) derivatives. rsc.org This intramolecular condensation is typically achieved by treatment with an oxidizing agent, such as sodium hypochlorite (NaOCl) or lead tetraacetate. The reaction proceeds through the formation of a nitrene or a related intermediate which then attacks the oxygen atom of the nitro group, leading to the heterocyclic ring system. Benzofuroxans are themselves useful intermediates in organic synthesis.

Reactions Involving the Ethoxy Substituent (e.g., Ether Cleavage, Transetherification)

The ethoxy group at the C-5 position of this compound is a key site for chemical modification. Its reactivity is influenced by the presence of the electron-withdrawing nitro group and the electron-donating amino group on the aniline (B41778) ring.

Ether Cleavage: Aryl ethers are generally stable, but their cleavage can be accomplished under stringent conditions using strong acids. masterorganicchemistry.commasterorganicchemistry.com The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack. For this compound, treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) at elevated temperatures would lead to the cleavage of the ethyl-oxygen bond. This process would yield the corresponding 5-hydroxy-2-nitro-N-propylaniline (a phenol) and an ethyl halide. The mechanism proceeds via an SN2 pathway on the primary carbon of the ethyl group. masterorganicchemistry.com

Transetherification: A more nuanced transformation is transetherification, where one alkoxy group is exchanged for another. Research on structurally related 4,5-dialkoxy-2-nitroanilines has demonstrated that the alkoxy group at the C-5 position, which is para to the electron-withdrawing nitro group, undergoes regioselective nucleophilic aromatic substitution (SNAr). uj.edu.plresearchgate.net This high regioselectivity is attributed to the activation of this position by the nitro group.

By applying this principle to this compound, a similar regioselective transetherification can be expected. The reaction involves heating the substrate in a different alcohol (which serves as both reagent and solvent) in the presence of a base. This method allows for the straightforward synthesis of various 5-alkoxy-2-nitro-N-propylaniline derivatives. uj.edu.pl

| Starting Material Substructure | Reagent (Alcohol) | Product Substructure | Typical Yield | Reference |

|---|---|---|---|---|

| 4,5-Dialkoxy-2-nitroaniline | Primary Alcohols (e.g., butanol) | 4-Alkoxy-5-butoxy-2-nitroaniline | Good to Excellent (50-92%) | uj.edu.pl |

| 4,5-Dialkoxy-2-nitroaniline | Secondary Alcohols (e.g., isopropanol) | 4-Alkoxy-5-isopropoxy-2-nitroaniline | Good to Excellent (50-92%) | uj.edu.pl |

Derivatization for Annulation and Heterocycle Synthesis

The aniline framework of this compound, with its ortho-nitro and amino functionalities, is an excellent precursor for the synthesis of various fused heterocyclic systems through annulation reactions.

Benzimidazole Synthesis: The ortho-nitroaniline moiety is a classic starting point for benzimidazole synthesis. The general strategy involves the reduction of the nitro group to an amine, followed by condensation with a carboxylic acid or its equivalent (such as an aldehyde) and subsequent cyclization. A convenient one-pot method involves treating the o-nitroaniline derivative with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄). researchgate.nettandfonline.com This reductive cyclization provides a direct and efficient route to 2-substituted benzimidazoles under mild conditions. researchgate.net For this compound, this would lead to the formation of 6-ethoxy-1-propyl-1H-benzo[d]imidazole derivatives.

Indole Synthesis: The Bartoli indole synthesis is a powerful method for preparing sterically hindered indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes. wikipedia.orgyoutube.com This reaction involves treating the nitroarene with three equivalents of a vinyl Grignard reagent. The presence of the substituent ortho to the nitro group is crucial for the success of the reaction, as it facilitates a key researchgate.netresearchgate.net-sigmatropic rearrangement in the mechanism. wikipedia.org Applying this reaction to this compound would yield a 4-ethoxy-7-nitro-N-propylaniline derivative, which upon subsequent reduction and cyclization steps (depending on the specific vinyl Grignard used) would lead to a substituted indole core.

Pyrrole Synthesis: The construction of a pyrrole ring from an aniline precursor typically requires the aniline to react with a 1,4-dicarbonyl compound in what is known as the Paal-Knorr pyrrole synthesis. To utilize this compound for this purpose, the nitro group must first be reduced to an amino group, yielding the corresponding ortho-phenylenediamine derivative. This diamine could then be selectively reacted at one amino group with a 1,4-dicarbonyl to form the pyrrole ring. Alternatively, various catalytic methods exist for the direct condensation of anilines with bio-derived furans or other precursors to form N-substituted pyrroles. researchgate.net

| Target Heterocycle | Aniline Precursor Type | Key Reaction Name/Type | Typical Reagents | Reference |

|---|---|---|---|---|

| Benzimidazole | o-Nitroaniline | Reductive Cyclization | Aldehydes, Na₂S₂O₄ | researchgate.nettandfonline.com |

| Indole | o-Substituted Nitroarene | Bartoli Indole Synthesis | Vinyl Grignard Reagent | wikipedia.org |

| Pyrrole | Aniline/Primary Amine | Paal-Knorr Synthesis | 1,4-Dicarbonyl Compound | nih.gov |

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating biaryl systems. Traditionally, this reaction utilizes aryl halides or triflates as electrophilic partners. However, recent advancements have established that nitroarenes can serve as viable electrophiles in this transformation. thieme.demdpi.com

This novel approach involves the palladium-catalyzed coupling of a nitroarene with an arylboronic acid. The reaction proceeds through the unprecedented oxidative addition of the palladium catalyst into the Ar–NO₂ bond. organic-chemistry.orgnih.gov This denitrative cross-coupling expands the scope of the Suzuki-Miyaura reaction significantly, as nitroarenes are readily available through nitration. thieme.de

For this compound, the nitro group can be replaced with an aryl or heteroaryl group by reacting it with the corresponding boronic acid. This reaction typically requires a specialized palladium catalyst system, such as Pd(acac)₂ with a sterically hindered phosphine ligand like BrettPhos, and a base like K₃PO₄. organic-chemistry.org This methodology provides a direct route to synthesize complex, conjugated molecules where the aniline core is linked to other aromatic systems. nih.gov

| Component | Example Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Electrophile | Nitroarene (e.g., this compound) | Aromatic substrate | organic-chemistry.org |

| Nucleophile | Arylboronic Acid | Source of new aryl group | organic-chemistry.org |

| Catalyst | Pd(acac)₂ or other Pd(0)/Pd(II) source | Enables C-NO₂ bond cleavage | organic-chemistry.orgnih.gov |

| Ligand | BrettPhos or other bulky phosphine | Stabilizes Pd and facilitates catalytic cycle | organic-chemistry.orgnih.gov |

| Base | K₃PO₄ or CsF | Promotes transmetalation step | organic-chemistry.org |

| Solvent | 1,4-Dioxane | Reaction medium | organic-chemistry.org |

Catalytic Applications of 5 Ethoxy 2 Nitro N Propylaniline and Its Functionalized Derivatives

Utilization as Ligands in Homogeneous and Heterogeneous Transition Metal Catalysis